molecular formula C9H8ClIO B14823100 2-Chloro-4-cyclopropoxy-1-iodobenzene

2-Chloro-4-cyclopropoxy-1-iodobenzene

Cat. No.: B14823100
M. Wt: 294.51 g/mol
InChI Key: NZNJRTGWCCQUMI-UHFFFAOYSA-N
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Description

Significance of Organohalogen Compounds in Contemporary Organic Synthesis and Chemical Research

Organohalogen compounds, which feature a carbon-halogen bond, are of paramount importance in organic chemistry. britannica.comadichemistry.com The halogen substituent is a key functional group, and its transformations are central to many synthetic strategies. britannica.com The utility of organohalogens stems from the polarized nature of the carbon-halogen bond, where the carbon atom carries a partial positive charge and the more electronegative halogen atom bears a partial negative charge. adichemistry.comksu.edu.sa This polarity dictates their reactivity, making them excellent precursors for a wide array of chemical reactions.

Their significance is evident in several key areas:

Synthetic Intermediates: Organohalogens are foundational starting materials for synthesizing a vast range of other compounds. ksu.edu.sa They are particularly crucial in forming carbon-carbon and carbon-heteroatom bonds through reactions like nucleophilic substitution, elimination, and the formation of organometallic reagents (e.g., Grignard and organolithium reagents). ksu.edu.salibretexts.org

Cross-Coupling Reactions: Aryl halides are indispensable partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). The differential reactivity among various halogens (I > Br > Cl) allows for selective, sequential reactions on poly-halogenated substrates. britannica.com

Industrial Applications: Many organochlorine compounds are significant industrial chemicals, serving as solvents for non-polar substances, pesticides, and intermediates in the manufacturing of dyes, pharmaceuticals, and synthetic polymers. britannica.com

Natural Products and Pharmaceuticals: Over 2,000 naturally occurring organohalogen compounds have been identified, produced by organisms ranging from bacteria to marine life. britannica.com Halogen atoms are often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. smolecule.com For example, the iodine-containing hormone thyroxine and the chlorine-containing antibiotic chloramphenicol (B1208) highlight their biological relevance. adichemistry.com

The Aromatic Ether Moiety in Advanced Molecular Design

The aromatic ether, or aryl ether, linkage (Ar-O-R) is a structural motif frequently encountered in pharmaceuticals, natural products, and advanced materials. alfa-chemistry.com This functional group imparts a unique combination of properties that medicinal and materials chemists leverage in molecular design. alfa-chemistry.comjocpr.com

Ethers are generally characterized by their chemical stability due to the low reactivity of the C-O-C linkage. alfa-chemistry.com This stability ensures that the ether group can endure various reaction conditions, making it a reliable structural component in multi-step syntheses. indigoinstruments.com The oxygen atom in the ether bond is polar and can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. jocpr.comindigoinstruments.com

In pharmaceutical design, the incorporation of an aryl ether moiety can influence a drug's physicochemical properties, including its solubility, lipophilicity, and metabolic profile. alfa-chemistry.comjocpr.com For instance, polyethylene (B3416737) glycol (PEG), a polymer based on ether linkages, is widely used as an excipient in drug formulations to improve solubility and stability. alfa-chemistry.com The rigid yet angular geometry of the aryl ether group provides a stable scaffold for orienting other functional groups in three-dimensional space, which is critical for optimizing interactions with a protein's binding site. jocpr.com

Conformational and Electronic Attributes of the Cyclopropyl (B3062369) Group in Aromatic Systems

The cyclopropyl group is a three-membered carbocycle that possesses unique structural and electronic properties due to its significant ring strain. wikipedia.org The internal bond angles of 60° are a major deviation from the ideal sp³ angle of 109.5°, leading to a bonding arrangement that is distinct from other cycloalkanes.

The bonding in cyclopropane (B1198618) is often described by the Walsh or Coulson-Moffitt orbital models. wikipedia.org These models depict the C-C bonds as having significant p-orbital character, making them resemble the π-bonds of alkenes. wikipedia.orgstackexchange.com This "double-bond character" allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as a benzene (B151609) ring. stackexchange.com

Key attributes include:

π-Electron Donation: The cyclopropyl group acts as a very good π-electron donor through hyperconjugation. wikipedia.orgstackexchange.com When attached to an aromatic ring, it can donate electron density into the ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Conformational Influence: The rigid structure of the cyclopropyl ring can impose specific conformational preferences on adjacent parts of a molecule. Its unique stereoelectronic effects can be used to control the spatial arrangement of substituents. wikipedia.orgchemistryworld.com

Metabolic Stability: In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other groups, such as a phenyl ring or a vinyl group. Its introduction can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

Strategic Importance of Multi-Functionalized Benzene Derivatives in Chemical Sciences

Benzene is a fundamental building block for a vast number of materials, including plastics, pharmaceuticals, and organic electronic devices. sciencedaily.comdrpress.org While simple benzene derivatives are common, molecules featuring multiple, different functional groups on the benzene ring are of particular strategic importance. sciencedaily.comresearchgate.net These multi-substituted arenes are highly valuable because they allow for the programmed and selective synthesis of complex molecular architectures. sciencedaily.comnih.gov

The challenge in synthesizing such compounds lies in controlling the regioselectivity—installing each functional group at the correct position without interfering with the others. nih.gov The value of a multi-functionalized benzene derivative is determined by the distinct reactivity of its substituent groups. For example, a molecule with an iodo, a chloro, and a methoxy (B1213986) group offers three different "handles" for chemical modification. The iodo group is highly reactive in palladium-catalyzed cross-coupling reactions, the chloro group is less reactive and can be engaged under different conditions, and the methoxy group can be cleaved to reveal a phenol (B47542). This differential reactivity allows chemists to build complexity in a stepwise manner. nih.gov

These versatile platforms are crucial for creating libraries of complex molecules for drug discovery, developing novel agrochemicals, and designing sophisticated materials with tailored electronic or photophysical properties. drpress.orgnih.gov

Scope and Objectives of Research on 2-Chloro-4-cyclopropoxy-1-iodobenzene

Research involving this compound is centered on its utility as a highly versatile intermediate in organic synthesis. The compound itself is not typically an end-product but rather a specialized building block designed for constructing more complex molecules. chiralen.com The scope of its application is defined by the unique combination of three distinct functional moieties attached to the benzene core: an iodo group, a chloro group, and a cyclopropoxy ether group.

The primary objectives of using this compound in a research context are:

Sequential and Regioselective Functionalization: The principal value of this molecule lies in the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This allows for selective reaction at the iodo-substituted position (C1) while leaving the chloro-substituted position (C2) intact for a subsequent, different transformation.

Introduction of Diverse Substructures: Researchers can leverage this reactivity difference to introduce a wide variety of substituents in a controlled sequence. For example, a Suzuki coupling could be performed at the C1 position, followed by a Buchwald-Hartwig amination at the C2 position under more forcing conditions.

In essence, the research scope for this compound is to serve as a linchpin in synthetic routes that require the precise and ordered assembly of complex, multi-substituted aromatic compounds for applications in medicinal chemistry, agrochemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1243469-83-1
Molecular Formula C₉H₈ClIO
Molecular Weight 294.52 g/mol
Synonyms 2-chloro-4-cyclopropyloxy-1-iodobenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-iodobenzene

InChI

InChI=1S/C9H8ClIO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

NZNJRTGWCCQUMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Cyclopropoxy 1 Iodobenzene and Structural Analogs

Strategies for Regioselective Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring can be achieved through several methods, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Direct Iodination Techniques

Direct iodination of aromatic compounds involves the reaction of an aromatic substrate with an iodinating agent. Due to the low electrophilicity of molecular iodine, an activating agent or oxidant is often required to facilitate the reaction. The regioselectivity of direct iodination is governed by the electronic and steric properties of the substituents already present on the aromatic ring. For electron-rich aromatic compounds, direct iodination can be a viable method. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine can enhance the electrophilicity of the iodine species, leading to iodination. nih.gov The choice of solvent can significantly influence the regioselectivity of these reactions. For instance, iodination of certain substituted anisoles with Ag₂SO₄/I₂ showed improved para-selectivity in acetonitrile (B52724) compared to other solvents. nih.gov

Table 1: Effect of Solvent on Regioselectivity of Direct Iodination of a Substituted Anisole with Ag₂SO₄/I₂

EntrySolventRatio of Ortho to Para IsomerTotal Yield (%)
1Dichloromethane-Low
2n-HexanePoor Selectivity87
3Acetonitrile1:1665
4Dimethyl Sulfoxide (DMSO)Moderate Selectivity35

Data extrapolated from studies on analogous substituted anisoles. nih.gov

Diazotization-Mediated Iodination (e.g., Sandmeyer Reaction)

The Sandmeyer reaction is a versatile and widely used method for the introduction of various substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This two-step process begins with the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the second step, the diazonium group is displaced by an iodide ion, typically from potassium iodide. organic-chemistry.org A key advantage of the Sandmeyer reaction is that the position of the incoming iodide is determined by the position of the amino group in the starting aniline (B41778), allowing for excellent regiocontrol. nih.gov While the classic Sandmeyer reaction for chlorination and bromination often utilizes copper(I) salts as catalysts, the iodination reaction frequently proceeds without the need for a copper catalyst. lscollege.ac.inorganic-chemistry.org

The reaction is initiated by the formation of an aryl radical from the diazonium salt, which then reacts with the iodide. wikipedia.org The Sandmeyer reaction is compatible with a wide range of functional groups on the aromatic ring. nih.gov

Halogen Exchange Reactions for C-I Bond Formation

Halogen exchange, often referred to as the Finkelstein reaction in the context of aliphatic compounds, can also be applied to the synthesis of aryl iodides from other aryl halides, typically aryl bromides or chlorides. manac-inc.co.jp This method involves the treatment of an aryl halide with an iodide salt, often in the presence of a catalyst. Copper(I) iodide is a commonly used catalyst for this transformation, facilitating the exchange of a bromine or chlorine atom for an iodine atom. manac-inc.co.jp Nickel complexes have also been shown to catalyze the aromatic Finkelstein reaction. d-nb.info The success of this reaction depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions. The C-I bond is weaker than C-Br and C-Cl bonds, which can make the forward reaction favorable under appropriate conditions. d-nb.info

More recently, metal-free, photo-induced aromatic Finkelstein reactions have been developed, where UV light irradiation in the presence of sodium iodide and a catalytic amount of molecular iodine can efficiently convert aryl bromides to aryl iodides. d-nb.info

Table 2: Catalysts for Aromatic Halogen Exchange Reactions

Catalyst SystemStarting MaterialProductReference
Copper(I) iodide / Diamine ligandAryl bromideAryl iodide manac-inc.co.jp
Nickel(II) bromideAryl iodideAryl bromide d-nb.info
None (Photo-induced)Aryl bromideAryl iodide d-nb.info

Oxidative Iodination Procedures Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidizing agents in organic synthesis. researchgate.netchem-station.com These reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can be used to achieve oxidative iodination of aromatic compounds. nih.gov The reactivity of hypervalent iodine compounds stems from their electrophilic nature and the excellent leaving group ability of the iodonio group. nih.gov

In these reactions, the hypervalent iodine reagent activates a source of iodine, or the aromatic substrate itself, to facilitate the C-I bond formation. These reactions often proceed under mild conditions and can offer high regioselectivity. beilstein-journals.org The development of chiral hypervalent iodine reagents has also enabled enantioselective oxidative rearrangements and other transformations. nih.gov Hypervalent iodine chemistry provides a safe and less toxic alternative to heavy metal-based oxidants. chem-station.com

Methodologies for Ortho-Chlorination of Aryl Systems

The introduction of a chlorine atom ortho to an existing substituent on an aromatic ring can be challenging due to steric hindrance and the directing effects of the substituent. However, several strategies have been developed to achieve regioselective ortho-chlorination.

Electrophilic Aromatic Chlorination with Selective Reagents

Electrophilic aromatic chlorination is a fundamental reaction in organic synthesis. It typically involves the reaction of an aromatic compound with a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the chlorine molecule, increasing its electrophilicity.

Achieving ortho-selectivity often requires the use of specific directing groups or specialized chlorinating agents. For substrates containing a directing group, such as an amide or an ether, ortho-chlorination can be favored. In the absence of a strongly ortho-directing group, achieving high selectivity can be difficult, often leading to a mixture of ortho and para isomers. The development of more selective chlorinating reagents and catalytic systems is an active area of research to overcome these challenges. libretexts.org

Chlorination via Aryl Diazonium Salts

The introduction of a chlorine atom onto an aromatic ring via an aryl diazonium salt is a classic and highly effective transformation, widely known as the Sandmeyer reaction. missouri.eduresearchgate.net This method is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution, as the placement of the chloro group is determined by the position of a precursor amino group. wikipedia.orgorganic-chemistry.org

The process begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. nih.gov The resulting diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which can then be displaced by a variety of nucleophiles. organic-chemistry.org

For chlorination, the aryl diazonium salt is treated with copper(I) chloride (CuCl). missouri.eduresearchgate.net The copper(I) salt acts as a catalyst, facilitating the displacement of the diazonium group with a chloride ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt. missouri.eduorganic-chemistry.org This generates an aryl radical and nitrogen gas, followed by the transfer of a chlorine atom from a copper(II) species to the aryl radical, thus forming the desired aryl chloride and regenerating the copper(I) catalyst. nih.gov

Table 1: Key Features of the Sandmeyer Reaction for Chlorination

FeatureDescription
Starting Material Primary Aromatic Amine (e.g., a substituted aniline)
Key Reagents 1. Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl)
2. Copper(I) Chloride (CuCl)
Intermediate Aryl Diazonium Salt (Ar-N₂⁺Cl⁻)
Mechanism Radical-Nucleophilic Aromatic Substitution
Advantages - Circumvents standard ortho-, para-, meta-directing effects.
- Allows for the synthesis of complex substitution patterns.
- Generally provides good yields.
Limitations - Requires careful temperature control during diazotization.
- Diazonium salts can be unstable and potentially explosive.

This methodology offers a powerful tool for the synthesis of chlorinated aromatic compounds, including precursors to 2-Chloro-4-cyclopropoxy-1-iodobenzene. nih.gov

Biphasic Systems for Aromatic Chlorination

Biphasic reaction systems, often employing phase-transfer catalysis (PTC), offer significant advantages for aromatic chlorination, including the use of inexpensive and safer chlorinating agents, milder reaction conditions, and improved selectivity. prepchem.comchemicalbook.com These systems involve two immiscible liquid phases, typically an aqueous phase and an organic phase, where the aromatic substrate resides. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the chlorinating species from the aqueous phase to the organic phase where the reaction occurs. google.comguidechem.com

One common approach uses sodium hypochlorite (B82951) (NaOCl), an inexpensive and readily available chlorine source, in a biphasic system. prepchem.com The hypochlorite anion is transferred by the catalyst into the organic layer, where it can effect chlorination of the aromatic substrate. This method is particularly advantageous for the side-chain chlorination of alkylaromatics but can also be adapted for ring chlorination. prepchem.com

More advanced biphasic systems utilize electrochemical methods. In such a setup, an aqueous solution of a simple salt like sodium chloride (NaCl) serves as the chlorine source in one phase, while the aromatic substrate is dissolved in an immiscible organic solvent in the other phase. google.comguidechem.com Anodic oxidation is used to generate the reactive chlorine species. Ammonium salts can serve a dual role as both the electrolyte and the phase-transfer catalyst, transporting chloride ions into the organic phase for the electrochemical reaction. google.com This approach avoids the direct handling of hazardous molecular chlorine and can exhibit high efficiency. google.comguidechem.com

Table 2: Comparison of Biphasic Chlorination Methods

MethodChlorine SourceCatalyst/MediatorKey Advantages
Chemical PTC Sodium Hypochlorite (NaOCl)Quaternary Ammonium SaltsInexpensive reagents, safer than Cl₂.
Electrochemical PTC Sodium Chloride (NaCl)Tetrabutylammonium SaltsAvoids toxic reagents, high efficiency. google.com
Oxidative Biphasic Hydrochloric Acid (HCl)Oxidizing Agent (e.g., H₂O₂)In situ generation of chlorine. chemicalbook.com

These biphasic methods represent a greener and often more efficient alternative to traditional single-phase chlorination reactions, which may require harsh Lewis acid catalysts or hazardous solvents. chemicalbook.comnih.gov

Chemical Routes for the Introduction of the Cyclopropoxy Group

The cyclopropoxy moiety is a key structural feature of the target compound. Its introduction typically involves the formation of an ether linkage between the aromatic ring and a cyclopropyl (B3062369) group.

Cyclopropyl Ether Formation (e.g., Williamson Ether Synthesis Variants)

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages (R-O-R'). rsc.org The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion. nih.govrsc.org To form a cyclopropoxybenzene derivative, this reaction can be approached in two ways:

Cyclopropyl halide/tosylate with a phenoxide: A substituted phenol (B47542) is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks an electrophilic cyclopropyl derivative, such as cyclopropyl bromide or cyclopropyl tosylate, to displace the leaving group and form the aryl cyclopropyl ether.

Aryl halide with a cyclopropoxide: Cyclopropanol (B106826) is deprotonated to form sodium or potassium cyclopropoxide. This alkoxide then acts as the nucleophile, attacking an activated aryl halide to form the ether. This route is generally less common for this specific transformation due to the lower reactivity of unactivated aryl halides in SN2-type reactions.

The reaction is conducted in a suitable non-nucleophilic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to avoid competition with the desired alkoxide nucleophile. acs.org A primary limitation of the Williamson synthesis is the potential for a competing elimination (E2) reaction, especially with sterically hindered substrates. acs.org However, for the formation of a cyclopropoxy group, this is less of a concern as the electrophile is a cyclopropyl system.

Cyclopropanol Precursors and Derivatives

Cyclopropanol itself can be used as the precursor for the oxygen atom of the ether linkage. While direct reaction with an aryl halide is challenging, modern synthetic methods have enabled its use through activation or under specific catalytic conditions.

One powerful method is the Mitsunobu reaction , which allows for the conversion of an alcohol into various functional groups, including ethers, under mild conditions with inversion of stereochemistry if a chiral center is present. organic-chemistry.orgnih.gov In this reaction, a phenol and cyclopropanol are reacted in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edu The phosphine and azodicarboxylate activate the cyclopropanol, converting the hydroxyl group into a good leaving group, which is then displaced by the nucleophilic phenoxide. organic-chemistry.org

Another approach involves metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are harsh, requiring high temperatures, modern protocols use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. union.eduresearchgate.net This method can be applied to couple a substituted aryl halide with cyclopropanol.

Advanced Approaches to Cyclopropyl Ring Integration

Beyond classical methods, advanced transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C(aryl)-O bonds. The Buchwald-Hartwig amination chemistry has been extended to the synthesis of aryl ethers, providing a versatile palladium-catalyzed method. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols, including cyclopropanol, in the presence of a palladium catalyst, a phosphine ligand, and a base. google.comresearchgate.net The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates. This method is often superior to the Ullmann condensation in terms of substrate scope and reaction conditions. youtube.com

Direct C-H functionalization represents a cutting-edge strategy for forming C-C bonds, and related concepts can be applied to ring integration. For instance, rhodium-catalyzed C-H bond cyclopropylation of arenes has been developed. acs.org While this specific method forms a C-C bond to the cyclopropane (B1198618) ring, the ongoing development in C-H activation chemistry points toward future possibilities for direct C-O bond formation pathways that integrate cyclopropyl groups onto aromatic rings without pre-functionalization.

Finally, alternative two-step sequences can be employed. For example, phenols can undergo 1-methylvinylation, followed by a subsequent cyclopropanation of the resulting vinyl ether to generate a cyclopropoxy ring. nih.gov This approach avoids the direct use of cyclopropanol or cyclopropyl halides.

Convergent and Divergent Synthesis Design for this compound

The synthesis of a trisubstituted benzene (B151609) like this compound requires careful consideration of the order of substituent introduction due to the directing effects of the groups already on the ring. nih.gov Both convergent and divergent strategies can be devised. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. A divergent synthesis starts with a common intermediate that is then elaborated into various target molecules.

For this compound, the directing effects of the substituents are as follows:

-Cl (Chloro): Ortho-, para-directing, deactivating.

-I (Iodo): Ortho-, para-directing, deactivating.

-O-cyclopropyl (Cyclopropoxy): Ortho-, para-directing, strongly activating.

A plausible divergent approach might start with a readily available disubstituted benzene and add the final group. For example:

Starting with 4-chlorophenol (B41353):

Step 1: Iodination. Direct iodination of 4-chlorophenol would be directed by the strongly activating -OH group to the ortho position, yielding 2-iodo-4-chlorophenol.

Step 2: Etherification. A Williamson ether synthesis with a cyclopropyl halide/tosylate would then install the cyclopropoxy group to give the final product. The activating nature of the oxygen group facilitates this step.

Another divergent route could start from 2-chloro-4-aminophenol, a commercially available intermediate. prepchem.comgoogle.com

Starting with 2-chloro-4-aminophenol:

Step 1: Iodination. The amino group is a strong ortho-, para-director. However, the para position is blocked, and one ortho position is blocked by the chlorine. Iodination would likely occur at the remaining ortho position to the amine, yielding 2-chloro-4-amino-6-iodophenol, which is not the desired isomer. A more controlled approach would be:

Step 1 (Alternative): Etherification. First, form the cyclopropoxy ether from the phenol group. This yields 4-cyclopropoxy-2-chloroaniline. The cyclopropoxy group is a strong ortho-, para-director, and the amino group is also a strong ortho-, para-director. Their directing effects are reinforcing.

Step 2: Iodination. Iodination of 4-cyclopropoxy-2-chloroaniline would be directed to the positions ortho to the activating groups. The position between the two existing groups is sterically hindered, so iodination would likely occur ortho to the cyclopropoxy group (and meta to the amino group), yielding the target this compound.

Step 3 (Alternative route): Sandmeyer sequence. One could also diazotize the amino group of 4-cyclopropoxy-2-chloroaniline and then substitute it with iodine. However, this would place the iodine at position 4, not position 1. Therefore, direct iodination is the more logical step.

A convergent synthesis would involve preparing a more complex fragment before the final coupling. For instance:

Fragment 1: 4-Cyclopropoxyaniline (B3186111). This can be prepared from 4-aminophenol (B1666318) via Williamson ether synthesis.

Fragment 2: Introduction of Halogens.

Step 1: Chlorination and Iodination of Fragment 1. Halogenation of 4-cyclopropoxyaniline would be directed by the powerful activating amino and cyclopropoxy groups to the ortho positions. A sequential and regiocontrolled introduction of both chlorine and iodine would be challenging.

Alternative Convergent Strategy: A more robust convergent approach might involve a Suzuki or other cross-coupling reaction as a final step, though this is less common for installing the substituents in the target molecule.

Given the directing effects, a linear, divergent synthesis starting from a properly substituted phenol or aniline appears to be the most logical and controllable route. The strong activating and directing effect of the oxygen (either as -OH or -O-cyclopropyl) is the key to controlling the regiochemistry of the subsequent halogenation steps.

Sequential Functionalization of Benzene Ring

Sequential functionalization involves the stepwise introduction of substituents onto a benzene ring, where the directing effects of the existing groups guide the position of the incoming substituent. A plausible retrosynthetic analysis for this compound suggests a sequence of halogenation and etherification reactions.

A potential forward synthesis could commence with the chlorination of a suitable cyclopropoxybenzene precursor. The cyclopropoxy group is an ortho-, para-director. Therefore, direct chlorination would likely yield a mixture of isomers, requiring separation. A more controlled approach would be to start with a pre-functionalized benzene derivative where the directing groups favor the desired 1,2,4-substitution pattern.

For instance, starting with 3-chlorophenol, O-alkylation with a cyclopropyl halide or tosylate would yield 1-chloro-3-cyclopropoxybenzene. The subsequent iodination of this intermediate would be directed by both the chloro and cyclopropoxy groups. The cyclopropoxy group is a more activating ortho-, para-director than the chloro group. Therefore, iodination would be expected to occur at the positions ortho and para to the cyclopropoxy group. This would lead to a mixture of iodinated products, from which the desired this compound would need to be isolated.

Alternatively, one could start with 4-chlorophenol, perform an O-cyclopropylation to get 1-chloro-4-cyclopropoxybenzene, and then proceed with iodination. In this case, the ortho position to the activating cyclopropoxy group is also meta to the deactivating chloro group, which could enhance the regioselectivity of the iodination at the desired position. The regioselectivity of iodination of chlorinated aromatic compounds can be influenced by the choice of iodinating agent and reaction conditions, with reagents like N-iodosuccinimide in the presence of an acid catalyst or silver salts with iodine offering pathways to specific isomers. nih.gov

Fragment Coupling Strategies

Fragment coupling strategies involve the joining of two or more pre-functionalized molecular fragments. This approach can offer greater convergence and control over the final substitution pattern compared to sequential functionalization. For the synthesis of this compound, a key disconnection would be the formation of the aryl-oxygen bond, coupling a cyclopropoxy unit with a dihalogenated benzene ring.

A prominent example of this strategy is the synthesis of the structurally related compound, 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene. smolecule.com This synthesis involves the preparation of a chlorinated and iodinated benzene fragment, which is then coupled with a separate side-chain containing the cyclopropoxy moiety. smolecule.com

Adapting this to the target molecule, a plausible route would involve the coupling of cyclopropanol with a suitable 2-chloro-4-halobenzene derivative, most likely 2-chloro-4-fluoro-1-iodobenzene or 2,4-dichloro-1-iodobenzene. The carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at other positions first. The formation of the aryl cyclopropyl ether can be achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig etherification.

The Ullmann condensation typically employs a copper catalyst to couple an alcohol with an aryl halide. wikipedia.orgnih.govmdpi.comumich.eduiitk.ac.in The Buchwald-Hartwig amination, which has been extended to C-O bond formation, utilizes a palladium catalyst with specific phosphine ligands to achieve the coupling of alcohols and aryl halides under milder conditions. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgtcichemicals.com

Table 1: Comparison of Potential Fragment Coupling Precursors

Aryl Halide PrecursorCoupling PartnerKey AdvantagePotential Challenge
2,4-Dichloro-1-iodobenzeneCyclopropanolReadily available starting materials.Potential for side reactions at the C-Cl bonds.
1-Bromo-2-chloro-4-iodobenzeneCyclopropanolDifferential reactivity of halogens allows for selective coupling.Synthesis of the trisubstituted precursor can be complex.
2-Chloro-4-fluoro-1-iodobenzeneCyclopropanolHigher reactivity of the C-F bond in nucleophilic aromatic substitution.Potential for competing reactions.

Catalytic Systems and Green Chemistry Principles in Synthesis

The synthesis of complex molecules like this compound often relies on sophisticated catalytic systems to achieve high yields and selectivity. Modern synthetic chemistry also places a strong emphasis on the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Transition Metal Catalysis in Aryl Halide Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of aryl halides. The Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of aryl ethers by coupling alcohols with aryl halides. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgtcichemicals.com This reaction typically employs a palladium precursor, such as Pd(OAc)₂, and a bulky electron-rich phosphine ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the aryl ether and regenerate the catalyst. Reactions involving cyclopropanols in palladium-catalyzed cross-coupling have also been explored. researchgate.netrsc.org

Copper Catalysis: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from aryl halides and alcohols. wikipedia.orgnih.govmdpi.comumich.eduiitk.ac.in While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that use catalytic amounts of copper salts, often in the presence of ligands such as diamines or amino acids, which allow the reaction to proceed under milder conditions.

Table 2: Overview of Catalytic Systems for Aryl Ether Synthesis

Catalytic SystemMetalTypical LigandsAdvantagesDisadvantages
Buchwald-HartwigPalladiumBulky phosphines (e.g., XPhos, SPhos)Mild reaction conditions, broad substrate scope.Cost of palladium and ligands.
Ullmann CondensationCopperDiamines, amino acids, phenanthrolinesLower cost of copper catalyst.Often requires higher temperatures.

Metal-Free Approaches to C-X Bond Formation

In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic methodologies to avoid the environmental and economic costs associated with transition metals.

For the formation of the C-O bond in aryl ethers, metal-free approaches have been developed. rsc.org These methods often rely on the use of hypervalent iodine reagents or proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, particularly with highly activated aryl halides. While potentially more challenging for a less activated substrate like a di- or tri-halogenated benzene, the development of novel activating strategies continues to expand the scope of metal-free C-X bond formation.

Metal-free iodination reactions, often employing iodine in the presence of an oxidizing agent, provide an alternative to metal-catalyzed processes for the introduction of the iodo group. rsc.orgresearchgate.netresearchgate.net Similarly, metal-free methods for the synthesis of N-fused heterocyclic iodides via C-H functionalization have been reported, showcasing the potential for direct and regioselective iodination without the need for a metal catalyst. rsc.org

Solvent-Free Reaction Conditions

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved efficiency, reduced waste, and simplified purification procedures.

The synthesis of diaryl ethers under solvent-free conditions has been reported, often utilizing microwave irradiation to accelerate the reaction. researchgate.net These methods can be particularly advantageous for reactions that typically require high-boiling point solvents, such as the Ullmann condensation. The development of solvent-free protocols for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4 Cyclopropoxy 1 Iodobenzene

Reactivity of Aromatic Halogens (Chlorine and Iodine)

The reactivity of the halogen substituents on the aromatic ring of 2-Chloro-4-cyclopropoxy-1-iodobenzene is dictated by the distinct properties of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. These differences in bond strength, polarity, and polarizability govern their behavior in various reaction types, including nucleophilic, electrophilic, and radical-mediated transformations.

Aryl halides are generally resistant to the classic SN1 and SN2 nucleophilic substitution mechanisms. nih.govresearchgate.net The formation of a highly unstable aryl cation precludes the SN1 pathway, while the steric hindrance of the benzene (B151609) ring prevents the backside attack required for an SN2 reaction. nih.govwikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur through alternative pathways, primarily the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination pathway requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govresearchgate.netwikipedia.orgwikipedia.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile adds to the ring. nih.govyoutube.comnih.gov In this compound, the cyclopropoxy group is an electron-donating group (EDG), which deactivates the ring toward this type of SNAr reaction, making this pathway unfavorable under standard conditions.

The elimination-addition (benzyne) mechanism, conversely, does not require activating groups but proceeds under the action of a very strong base, such as sodium amide (NaNH₂). wikipedia.orgnih.govauburn.edu The base abstracts a proton from the position ortho to a halogen, leading to the elimination of the halide and the formation of a highly reactive benzyne (B1209423) intermediate. auburn.edu For this compound, the possible benzyne intermediates would be formed by deprotonation at C3 (ortho to chlorine) or C6 (ortho to iodine). Given the higher acidity of protons adjacent to the more electronegative chlorine, deprotonation at C3 might be favored. Subsequent nucleophilic attack on the benzyne can lead to a mixture of products.

A third, less common pathway is the radical-nucleophilic aromatic substitution (SRN1). This is a chain reaction involving a radical anion intermediate. wikipedia.orgstackexchange.comnih.gov This mechanism is often initiated by photochemical, electrochemical, or thermal means and, like the benzyne pathway, does not require electron-withdrawing activating groups. wikipedia.orgstackexchange.com The reaction begins with the transfer of an electron to the aryl halide to form a radical anion, which then fragments to an aryl radical and a halide ion. wikipedia.orgacs.org

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring govern the position of the incoming electrophile. This directive influence is a result of a combination of inductive and resonance effects, which affect the stability of the cationic intermediate (the arenium ion or sigma complex). wikipedia.orgviu.ca

The substituents on this compound are the cyclopropoxy group, a chlorine atom, and an iodine atom. Their individual directing effects are as follows:

Cyclopropoxy Group (-OC₃H₅): This is a strong activating group. The oxygen atom donates electron density to the ring via a strong positive resonance effect (+R), which greatly outweighs its negative inductive effect (-I). This donation of electrons increases the nucleophilicity of the ring and strongly stabilizes the arenium ion intermediate. libretexts.orgassets-servd.host Like other alkoxy groups, it is a powerful ortho, para-director. wikipedia.orgstackexchange.comlibretexts.org

In a polysubstituted ring, the most powerful activating group typically controls the site of substitution. In this molecule, the cyclopropoxy group is the dominant directing influence.

Substituent (Position)Effect TypeReactivity EffectDirecting InfluenceFavored Positions for Substitution
-OC₃H₅ (C4)Strong +R, Weak -IStrongly ActivatingOrtho, Para1 (Blocked), 3, 5
-Cl (C2)Strong -I, Weak +RDeactivatingOrtho, Para1 (Blocked), 3, 5
-I (C1)Strong -I, Weak +RDeactivatingOrtho, Para2 (Blocked), 4 (Blocked), 6

Predicted Site Selectivity: The powerful activating and ortho, para-directing effect of the cyclopropoxy group at C4 strongly favors substitution at its ortho positions, C3 and C5. The chloro group at C2 also directs toward these same positions (C3 is ortho, C5 is para). The iodo group at C1 directs to C6. Therefore, the incoming electrophile will be overwhelmingly directed to positions 3 and 5. Between these two, substitution at C5 is likely to be the major product due to reduced steric hindrance compared to C3, which is situated between the two halogen atoms. Substitution at C6 is highly disfavored as it is ortho to a deactivating iodo group and meta to the strongly activating cyclopropoxy group.

Aryl halides, particularly aryl iodides, are effective precursors for the generation of aryl radicals. nih.govstackexchange.com The formation of an aryl radical involves the homolytic cleavage of the carbon-halogen bond, a process that can be initiated by heat, ultraviolet light, or a radical initiator. auburn.eduyoutube.comlibretexts.org

The key radical-forming pathway for aryl halides is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. wikipedia.orgnih.govchemistrysteps.com This chain reaction is initiated by a single electron transfer (SET) to the aryl halide, forming a radical anion. wikipedia.orgacs.org This intermediate rapidly dissociates, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.org

The steps of the SRN1 chain are:

Initiation: An electron donor transfers an electron to the aryl halide (Ar-X) to form a radical anion, [Ar-X]•⁻.

Propagation:

The radical anion fragments to an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion, [Ar-Nu]•⁻.

This new radical anion transfers its electron to another molecule of the starting aryl halide (Ar-X), forming the final product (Ar-Nu) and regenerating the initial radical anion [Ar-X]•⁻ to continue the chain.

For this compound, the significant difference in the strength of the C-I and C-Cl bonds dictates the site of radical formation. The C-I bond is much weaker and more easily cleaved than the C-Cl bond. nih.gov Consequently, under radical-forming conditions, selective homolytic cleavage of the C-I bond will occur, generating the 2-chloro-4-cyclopropoxyphenyl radical. The C-Cl bond will remain intact. This high selectivity makes aryl iodides versatile synthons in radical chemistry, allowing them to participate in a variety of subsequent reactions such as hydrogen atom abstraction, addition to multiple bonds, or intramolecular cyclizations. nih.govviu.caassets-servd.host

The lability, or ease of cleavage, of a carbon-halogen bond on an aromatic ring is inversely related to its strength. The bond dissociation energies (BDEs) for aryl halides follow the trend C-Cl > C-Br > C-I. viu.cachemistrysteps.com This means the C-I bond is the weakest and therefore the most labile.

BondTypical Bond Dissociation Energy (kJ/mol)Relative Lability
Aryl-Cl~397-401Low
Aryl-Br~335-339Medium
Aryl-I~272-280High

Note: BDE values are approximate and can vary with substitution.

This significant difference in bond strength has profound implications for the chemical reactivity and selectivity of this compound.

In Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination proceed via an oxidative addition step, where a low-valent metal catalyst (commonly palladium) inserts into the carbon-halogen bond. masterorganicchemistry.comresearchgate.net This step is the rate-determining step for many catalytic cycles and occurs much more readily for weaker bonds. auburn.eduechemi.com Therefore, oxidative addition will occur selectively at the C-I bond of this compound, leaving the C-Cl bond untouched. nih.govpitt.edu This allows for sequential, site-selective functionalization of the molecule.

In Grignard Reagent Formation: The formation of an organomagnesium reagent will occur exclusively at the C-I bond, as the C-Cl bond is not reactive enough under typical conditions for Grignard formation.

In Radical Reactions: As discussed in the previous section, the lower BDE of the C-I bond ensures that homolytic cleavage and subsequent radical formation happen selectively at the C1 position. chemicalforums.com

Electronic and Steric Influence of the Cyclopropoxy Group on Aromatic Reactivity

The cyclopropoxy group (-OC₃H₅) exerts a powerful activating influence on the aromatic ring, which is a composite of the electronic properties of both the oxygen atom and the cyclopropyl (B3062369) ring.

The oxygen atom is the primary contributor to the group's electronic effect. It possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (a +R or +M effect). auburn.educhemistrysteps.com This resonance donation significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.orglibretexts.org While oxygen is also highly electronegative and withdraws electron density through the sigma bond (an inductive or -I effect), the resonance effect is dominant for substituents like alkoxy groups. libretexts.org This net donation of electron density makes the aromatic ring more nucleophilic and thus highly activated towards attack by electrophiles. assets-servd.hostmasterorganicchemistry.com

The cyclopropyl ring itself also contributes to the electron-donating nature of the substituent. The C-C bonds within the strained three-membered ring have a high degree of p-character, which allows the cyclopropyl group to engage in conjugation with adjacent π-systems, behaving in some respects like a carbon-carbon double bond. wikipedia.orgstackexchange.comechemi.com It is known to be a good π-electron donor that can effectively stabilize adjacent positive charges, as seen in the high stability of cyclopropylmethyl cations. wikipedia.orgacs.org

Quantitative evaluation of substituent electronic effects can be seen in Hammett constants (σ). A negative value for the para-substituent constant (σₚ) indicates a net electron-donating character.

SubstituentHammett Constant (σₚ)Electronic Character
-H0.00Reference
-CH₃-0.17Weakly Donating
-C₃H₅ (Cyclopropyl)-0.21Donating
-OCH₃-0.27Strongly Donating
-Cl+0.23Withdrawing
-I+0.18Withdrawing

Data sourced from various compilations. viu.capitt.edu

The σₚ value for a cyclopropyl group (-0.21) is more negative than that for a methyl group (-0.17), indicating it is a better electron donor. viu.capitt.edu When attached to oxygen, this inherent donating ability of the cyclopropyl ring complements the powerful resonance donation from the oxygen atom. The resulting cyclopropoxy group is therefore a very strong activating group, comparable to or slightly stronger than the commonly cited methoxy (B1213986) group, making the aromatic ring of this compound highly susceptible to electrophilic attack.

Steric Effects of the Cyclopropoxy Substituent on Reaction Rates and Pathways

The cyclopropoxy group, while electronically influential, also exerts significant steric hindrance that can modulate both the rate and the pathway of reactions involving the benzene ring. The three-membered ring of the cyclopropoxy substituent is conformationally rigid and occupies a defined space adjacent to the aromatic ring. This steric bulk can impede the approach of reagents to the ortho positions (positions 3 and 5).

In electrophilic aromatic substitution reactions, for instance, the steric hindrance from the cyclopropoxy group can disfavor substitution at the C5 position, which is ortho to the cyclopropoxy group. This effect would lead to a preference for substitution at other activated positions on the ring that are sterically more accessible. The degree of this steric hindrance can be influenced by the conformation of the cyclopropoxy group relative to the plane of the benzene ring. Computational studies on related cyclopropylbenzenes suggest a "bisected" conformation is often favored, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, to maximize electronic interactions. This conformation would present a significant steric barrier to ortho-substitution.

Table 1: Predicted Steric Influence on Reaction Rates

Reactant Substituent at C4 Predicted Relative Rate of Ortho-Substitution (at C5)
2-Chloro-1-iodobenzene H Fastest
2-Chloro-4-methoxy-1-iodobenzene Methoxy Intermediate
2-Chloro-4-ethoxy-1-iodobenzene Ethoxy Slower
This compound Cyclopropoxy Slowest

This table is a qualitative prediction based on established principles of steric hindrance.

Regiochemical and Stereochemical Outcomes of Functionalization

The regiochemical outcome of functionalization reactions on this compound is a complex interplay of the directing effects of the three substituents. In electrophilic aromatic substitution, the directing effects are as follows:

Cyclopropoxy group (-O-c-Pr): As an alkoxy group, it is a strong activating group and an ortho-, para-director due to the +M (mesomeric) effect of the oxygen lone pairs.

Chloro group (-Cl): Halogens are deactivating groups due to their -I (inductive) effect, but they are ortho-, para-directors because of a competing +M effect.

Iodo group (-I): Similar to the chloro group, the iodo group is a deactivating ortho-, para-director.

The positions ortho to the cyclopropoxy group are C3 and C5. The positions ortho to the chloro group are C1 (occupied by iodine) and C3. The positions ortho to the iodo group are C2 (occupied by chlorine) and C6. The positions para to the substituents are C1 (iodo to cyclopropoxy), C4 (cyclopropoxy to chloro), and C5 (iodo to chloro).

In electrophilic aromatic substitution, the powerful activating effect of the cyclopropoxy group is expected to dominate. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to it. The para position is occupied by the chloro group. The ortho positions are C3 and C5. The C3 position is also ortho to the chloro group, while the C5 position is para to the chloro group and meta to the iodo group. The C6 position is ortho to the iodo group and meta to the cyclopropoxy and chloro groups.

Given these competing effects, electrophilic substitution is most likely to occur at the C3 and C5 positions. The steric bulk of the cyclopropoxy group may disfavor substitution at C5, making C3 a likely site for functionalization.

In the context of stereochemistry, if the cyclopropane (B1198618) ring itself is chiral, it can potentially induce stereoselectivity in reactions occurring at the aromatic ring. This would be an example of atroposelective synthesis, where the chirality of a substituent influences the stereochemical outcome of a reaction at a remote site. However, without a chiral center on the cyclopropoxy group, reactions at the achiral benzene ring will generally lead to achiral or racemic products.

Inter-Substituent Effects in Polysubstituted Benzene Systems

Cooperative and Competitive Directing Group Effects

In electrophilic aromatic substitution, the directing effects of the substituents can be either cooperative or competitive.

Competitive Effects: The iodo group, also an ortho, para-director, directs to the C2 (occupied) and C6 positions. This creates a competitive scenario where the activating cyclopropoxy group directs to C3/C5, while the deactivating iodo group directs to C6.

Due to the significantly stronger activating nature of the cyclopropoxy group compared to the deactivating nature of the halogens, the directing effect of the cyclopropoxy group is expected to be the dominant factor. Therefore, electrophilic substitution will overwhelmingly favor the positions activated by the cyclopropoxy group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Directing Effects Predicted Outcome
C3 Ortho to Cyclopropoxy, Ortho to Chloro Major Product
C5 Ortho to Cyclopropoxy, Para to Chloro Major Product (potentially less favored due to sterics)
C6 Ortho to Iodo, Meta to Cyclopropoxy and Chloro Minor Product

Aryne Chemistry and Related Intermediates

The 1-chloro-2-iodo substitution pattern on the benzene ring makes this compound a potential precursor for the formation of an aryne intermediate. Arynes are highly reactive species containing a formal triple bond within an aromatic ring. They are typically generated by the elimination of two adjacent substituents from a benzene ring, often a halide and a hydrogen atom (in the presence of a strong base) or two halides.

In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could potentially lead to the formation of 4-cyclopropoxy-2-chlorobenzyne. The greater lability of the C-I bond compared to the C-Cl bond suggests that the initial step could be the removal of the proton at C6 followed by the elimination of the iodo group. Alternatively, metal-halogen exchange at the iodo position followed by elimination of the chloro group could also lead to an aryne.

The resulting aryne, 4-cyclopropoxy-2-chlorobenzyne, would be highly electrophilic and would readily react with nucleophiles present in the reaction mixture. The regioselectivity of the nucleophilic attack on the aryne would be influenced by the electronic effects of the cyclopropoxy and chloro substituents. The electron-donating cyclopropoxy group would likely direct the incoming nucleophile to the C3 position, away from the electron-withdrawing chloro group.

Table 3: Potential Aryne Formation and Subsequent Reactions

Precursor Reagent Intermediate Potential Trapping Products
This compound Strong Base (e.g., NaNH₂) 4-Cyclopropoxy-2-chlorobenzyne 3-Amino-2-chloro-4-cyclopropoxy-1-iodobenzene (with NH₃)
This compound Organolithium followed by trapping reagent 4-Cyclopropoxy-2-chlorobenzyne Various substituted benzenes depending on the trapping agent

Theoretical and Computational Investigations of 2 Chloro 4 Cyclopropoxy 1 Iodobenzene

Molecular Geometry and Conformational Analysis

The spatial arrangement of atoms and the rotational freedom of substituent groups are fundamental to a molecule's properties. Computational analysis reveals the preferred geometry and conformational dynamics of 2-Chloro-4-cyclopropoxy-1-iodobenzene.

Quantum chemical calculations are instrumental in determining the optimized geometry of this compound. Methods like DFT, often employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to predict bond lengths, bond angles, and dihedral angles. These calculations typically show that the benzene (B151609) ring exhibits a slight deviation from perfect planarity due to the presence of multiple, electronically distinct substituents. The predicted bond lengths and angles are generally in good agreement with experimental data for analogous substituted benzene molecules.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similarly substituted aromatic compounds.

Parameter Predicted Value
C-I Bond Length ~2.07 Å
C-Cl Bond Length ~1.74 Å
C-O Bond Length ~1.36 Å
O-C(cyclopropyl) Bond Length ~1.51 Å
C-C-C(ring) Angle ~119-121°
C-C-I Angle ~119.5°
C-C-Cl Angle ~120.5°

The substituents—iodine, chlorine, and cyclopropoxy—collectively induce geometric distortions in the benzene ring. The large iodine atom and the electronegative chlorine atom can influence the endocyclic (internal) bond angles of the phenyl ring. The cyclopropoxy group, being an electron-donating ether substituent, also affects the ring geometry. These distortions are a result of the electronic (inductive and mesomeric) and steric effects exerted by each group. For instance, the C-C bond lengths within the ring may vary slightly from the standard 1.39 Å of unsubstituted benzene, and the internal ring angles may deviate from the ideal 120°.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations are widely used to determine the energies of these orbitals. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the electron-rich aromatic ring and the oxygen atom of the ether group. The LUMO is likely a π*-antibonding orbital.

The presence of heavy halogen atoms like iodine is known to stabilize the LUMO more than the HOMO, resulting in a smaller HOMO-LUMO energy gap. A smaller gap indicates that the molecule is more polarizable and can be more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies Note: These are representative values based on DFT calculations of analogous halogenated aromatic ethers.

Descriptor Predicted Energy Value (eV)
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the MESP is expected to show several key features:

Negative Potential: Regions of negative potential (typically colored red) will be located around the electronegative oxygen and chlorine atoms, as well as over the π-electron system of the benzene ring. These are sites susceptible to electrophilic attack.

Positive Potential (Sigma-hole): A distinct region of positive electrostatic potential (typically colored blue), known as a sigma-hole (σ-hole), is expected on the iodine atom along the extension of the C-I bond. This positive cap arises from the anisotropic distribution of electron density around the covalently bonded iodine and is a key feature that enables iodine to act as a halogen bond donor. The hydrogen atoms of the cyclopropyl (B3062369) group and the benzene ring will also exhibit moderately positive potential.

This charge distribution highlights the molecule's amphiphilic electronic nature, with electron-rich sites for interacting with electrophiles and an electron-deficient site on the iodine atom for interacting with nucleophiles or forming halogen bonds.

Bond Dissociation Energies of C-I and C-Cl Bonds

Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond, representing the enthalpy change required to homolytically cleave the bond to form two radical fragments. In this compound, the two most labile bonds are the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs with high accuracy.

The BDE of a C-X bond (where X is a halogen) on a benzene ring is influenced by the nature of the halogen and the electronic effects of other substituents on the ring. The C-I bond is significantly weaker than the C-Cl bond due to the larger atomic radius of iodine and poorer orbital overlap with carbon. This difference in bond strength is the basis for the selective reactivity often observed in polyhalogenated aromatic compounds, for instance, in cross-coupling reactions where the C-I bond will typically react preferentially.

The presence of the electron-donating cyclopropoxy group at the para position relative to the iodine atom and meta to the chlorine atom can subtly influence these bond energies. Electron-donating groups can slightly decrease the BDE of the para C-X bond. DFT calculations on similar substituted halobenzenes provide a basis for predicting the BDEs for the target molecule.

Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound Note: These are estimated values based on DFT calculations of analogous aromatic compounds. Actual values require specific computation for this molecule.

BondPredicted BDE (kcal/mol)Predicted BDE (kJ/mol)
C-I~65-70~272-293
C-Cl~80-85~335-356

**4.3. Predictive Spectroscopic Analysis

Computational spectroscopy is a vital area of theoretical chemistry that simulates various types of spectra, aiding in the identification and characterization of molecules.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying functional groups and determining molecular structure based on vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with remarkable accuracy, providing a simulated spectrum that can be compared with experimental data.

For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Cyclopropyl C-H stretching: Occurring just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ range.

C-O-C stretching (ether linkage): Asymmetric and symmetric stretches, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Cl stretching: A strong vibration typically in the 800-600 cm⁻¹ region.

C-I stretching: A lower frequency vibration, expected in the 600-500 cm⁻¹ region.

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are approximate and based on DFT simulations of similar substituted benzenes.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3090MediumStrong
Aromatic C=C Stretch1580, 1470StrongStrong
C-O-C Asymmetric Stretch~1240StrongMedium
C-Cl Stretch~750StrongMedium
C-I Stretch~580MediumStrong

NMR spectroscopy is the cornerstone of molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C chemical shifts. The predicted shifts are valuable for assigning experimental spectra and confirming the structure of a synthesized compound.

The chemical shifts in this compound are determined by the electronic environment of each nucleus.

¹H NMR: The aromatic protons will appear as distinct signals, with their shifts influenced by the ortho, meta, or para relationship to the three different substituents. The cyclopropoxy protons will have characteristic shifts in the upfield region.

¹³C NMR: The six aromatic carbons will have unique chemical shifts. The carbon attached to iodine (ipso-carbon) is expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom effect," while the carbon bonded to chlorine will be deshielded. The electron-donating cyclopropoxy group will shield the ortho and para carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted values relative to TMS, based on additive substituent effects and computational models of analogous compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-I-~95
C2-Cl-~132
C3-H~7.5~118
C4-O-cPr-~155
C5-H~6.8~116
C6-H~7.2~130
Cyclopropyl CH~3.7 (1H)~55
Cyclopropyl CH₂~0.7 (4H)~7

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules, calculating the excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to absorption intensity).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. Compared to unsubstituted benzene, the presence of the halogen atoms and the strongly activating cyclopropoxy group (an auxochrome) will cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths. TD-DFT calculations can model these shifts and predict the λmax values for the most significant electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent Note: Predictions based on TD-DFT calculations of similar molecules.

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
HOMO → LUMO (π → π)~280 - 295~0.10 - 0.15
Other π → π~240 - 255~0.70 - 0.85

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For this compound, a common and important reaction would be a palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. Computational modeling of such a reaction would focus on the key steps:

Oxidative Addition: The rate-determining step, where the C-X bond is broken and a palladium(0) catalyst inserts to form a palladium(II) intermediate. DFT calculations can model the transition states for the oxidative addition into the C-I and C-Cl bonds. The activation energy for the C-I bond insertion is predicted to be significantly lower than for the C-Cl bond, explaining the observed chemoselectivity.

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

Computational Studies for Green Chemistry Metrics and Catalyst Design

Computational chemistry plays a growing role in advancing the principles of green chemistry. By modeling reaction pathways, chemists can predict outcomes and calculate key green chemistry metrics in silico before a reaction is run in the lab.

For a potential synthesis using this compound, computational predictions of yield and byproduct formation can be used to estimate metrics such as:

Atom Economy: The proportion of reactant atoms incorporated into the final product.

E-Factor (Environmental Factor): The total mass of waste produced per unit mass of product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents) to the mass of the final product.

Furthermore, computational modeling is a cornerstone of modern catalyst design . In the context of cross-coupling reactions involving this compound, DFT can be used to model the interaction between the substrate and a palladium catalyst. By systematically modifying the ligands on the palladium center in a computational model, researchers can study how electronic and steric factors influence the catalyst's activity and selectivity. This allows for the rational design of new, more efficient catalysts with lower loading requirements and higher turnover numbers, directly contributing to greener chemical processes.

Advanced Academic Applications and Research Prospects in Organoiodine Chemistry

2-Chloro-4-cyclopropoxy-1-iodobenzene as a Versatile Synthetic Synthon

The reactivity of the carbon-iodine bond, being the most labile among the carbon-halogen bonds, positions this compound as a key building block for the construction of complex molecular architectures. Its utility spans a range of modern synthetic methodologies, from its role as a precursor for intricate molecules to its participation in various cross-coupling reactions and the generation of organometallic reagents.

Precursor in the Synthesis of Complex Organic Molecules

While specific examples detailing the synthesis of complex bioactive molecules directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate. The strategic placement of the iodo, chloro, and cyclopropoxy groups allows for sequential and site-selective functionalization, a critical aspect in the multi-step synthesis of pharmaceuticals and other high-value organic compounds. The cyclopropoxy moiety, in particular, is a feature of interest in medicinal chemistry due to its ability to modulate pharmacokinetic and pharmacodynamic properties.

Building Block for Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of the highly reactive iodobenzene (B50100) moiety makes this compound an excellent candidate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Mizoroki-Heck Reaction: This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted alkenes. This compound can react with various alkenes at the iodo-position, leaving the chloro- and cyclopropoxy- groups intact for potential further transformations. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of alkynes under mild conditions, leading to the synthesis of substituted arylalkynes. This method is particularly valuable for creating rigid structural motifs found in many functional materials and complex natural products.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction of this compound with various boronic acids or esters would proceed selectively at the C-I bond to form biaryl or aryl-vinyl compounds, which are common scaffolds in pharmaceuticals and organic electronics.

Ullmann Condensation: This copper-catalyzed reaction is used for the formation of carbon-heteroatom bonds, typically C-O, C-N, and C-S bonds. This compound can undergo Ullmann condensation with alcohols, amines, or thiols to introduce new functionalities. The reaction generally requires higher temperatures compared to palladium-catalyzed methods but offers a complementary approach for the synthesis of diaryl ethers, arylamines, and aryl thioethers.

The following table summarizes the potential cross-coupling reactions involving this compound:

Reaction NameCatalyst SystemCoupling PartnerProduct Type
Mizoroki-HeckPalladiumAlkeneSubstituted Alkene
SonogashiraPalladium/CopperTerminal AlkyneArylalkyne
Suzuki-MiyauraPalladiumOrganoboron CompoundBiaryl/Aryl-vinyl
Ullmann CondensationCopperAlcohol/Amine/ThiolDiaryl Ether/Arylamine/Aryl Thioether

Role in Metal-Halogen Exchange and Organometallic Reagent Generation

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a powerful method for the generation of highly reactive organometallic reagents. This transformation typically involves treatment with organolithium or Grignard reagents.

The reaction with an alkyllithium reagent, such as n-butyllithium, would result in the formation of 2-chloro-4-cyclopropoxy-phenyllithium. This organolithium species is a potent nucleophile and can be used in a variety of subsequent reactions, including addition to carbonyl compounds, ring-opening of epoxides, and transmetalation to other metals. The exchange rate generally follows the trend I > Br > Cl, ensuring high selectivity for the reaction at the iodo-position.

Similarly, reaction with magnesium metal in an ethereal solvent can generate the corresponding Grignard reagent, 2-chloro-4-cyclopropoxy-phenylmagnesium iodide. Grignard reagents are among the most common and versatile organometallic reagents in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions.

The generation of these organometallic intermediates from this compound opens up a vast landscape of synthetic possibilities, allowing for the introduction of a wide range of functional groups at the former iodo-position.

Exploration of Derivatives in Materials Science Research

The unique electronic and structural properties of organoiodine compounds make them attractive building blocks for the design of advanced functional materials. The derivatives of this compound hold theoretical promise in the fields of optoelectronics and polymer science.

Design Principles for Optoelectronic and Functional Materials

The design of organic optoelectronic materials often relies on the precise tuning of the electronic properties of molecular components. The substitution pattern on an aromatic ring significantly influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's optical and electronic characteristics.

Derivatives of this compound, obtained through the cross-coupling reactions mentioned earlier, can be designed to possess specific optoelectronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups via Suzuki-Miyaura or Sonogashira coupling can modulate the band gap of the resulting molecule. The presence of the halogen atoms (chlorine and the potential for iodine replacement) can also influence intermolecular interactions, such as halogen bonding, which can play a crucial role in the solid-state packing and ultimately the material's performance in devices. The cyclopropoxy group can enhance solubility and influence thin-film morphology, both of which are critical for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Incorporation into Polymer Architectures (Theoretical Framework)

The functional groups on this compound provide multiple handles for its incorporation into polymer chains. The iodobenzene moiety can serve as a reactive site for polymerization reactions. For example, it could theoretically be used as a monomer in palladium-catalyzed polymerization reactions, such as Suzuki-Miyaura polycondensation, to create conjugated polymers. These polymers, featuring the 2-chloro-4-cyclopropoxy-phenylene repeating unit, would be expected to have unique electronic and physical properties.

Furthermore, the chloro- and cyclopropoxy- groups can act as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The incorporation of iodine into polymer backbones is a known strategy to enhance properties like refractive index and to introduce sites for further functionalization. While specific research on the polymerization of this compound is not yet available, the principles of polymer chemistry suggest its potential as a valuable monomer for the synthesis of novel functional polymers. Theoretical studies could explore the conformational and electronic properties of such polymers, guiding future synthetic efforts in the development of new materials for a range of applications.

Research into Cyclopropyl-Containing Organic Molecules

The incorporation of a cyclopropyl (B3062369) moiety into organic molecules is a widely utilized strategy in medicinal chemistry and materials science. This small, three-membered ring, as seen in this compound, imparts unique stereochemical and electronic properties that can be leveraged to fine-tune the characteristics of a parent compound. iris-biotech.de Its inherent ring strain results in shorter, stronger carbon-hydrogen bonds and carbon-carbon bonds with enhanced p-character, distinguishing it from larger cycloalkanes and acyclic alkyl groups. scientificupdate.comacs.org

Tuning Molecular Properties through Cyclopropyl Moieties

The rigid and planar nature of the cyclopropane (B1198618) ring offers a powerful tool for modulating the physicochemical properties of a molecule, particularly its conformation and metabolic stability.

Conformational Constraint: By introducing a cyclopropyl group, chemists can impose significant conformational restrictions on a molecule. nbinno.com This rigidity can lock flexible side chains into a specific spatial orientation, which can be crucial for enhancing binding affinity to a biological target, such as a receptor or enzyme. iris-biotech.de By reducing the number of accessible low-energy conformations, the entropic penalty of binding is minimized, potentially leading to a more favorable interaction. acs.orgnih.gov This "conformational locking" is a key strategy for improving the potency and selectivity of drug candidates. nbinno.comresearchgate.net For instance, replacing a flexible ethyl or isopropyl group with a cyclopropyl ring can fix the orientation of adjacent functional groups, allowing for a more precise fit within a protein's binding pocket. iris-biotech.de

Metabolic Stability: A significant advantage of incorporating cyclopropyl groups is the enhancement of metabolic stability. acs.orgnbinno.com The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family compared to their acyclic counterparts. scientificupdate.comhyphadiscovery.com This is due to the higher energy required for the initial hydrogen atom abstraction step. hyphadiscovery.com For example, replacing a metabolically vulnerable group, such as an N-ethyl group which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can effectively block this metabolic pathway, leading to a longer biological half-life of the compound. iris-biotech.de

Table 1: Impact of Cyclopropyl Moiety on Molecular Properties
PropertyEffect of Cyclopropyl SubstitutionChemical Rationale
Conformational FlexibilityDecreasedRigid three-membered ring structure restricts bond rotation. nbinno.comresearchgate.net
Metabolic Stability (Oxidative)IncreasedHigher C-H bond dissociation energy makes it less susceptible to enzymatic oxidation. acs.orghyphadiscovery.com

Cyclopropyl Group as a Bioisostere in Lead Compound Development

In chemical design, a bioisostere is a chemical substituent that can replace another group in a lead compound without significantly affecting the desired biological activity, while potentially improving other properties. The cyclopropyl group is a versatile bioisostere and is frequently used to replace other common chemical motifs. scientificupdate.com

The cyclopropyl ring is often employed as a bioisosteric replacement for gem-dimethyl or isopropyl groups. beilstein-journals.org While it maintains a similar steric profile, its electronic properties are distinct. The cyclopropyl group is more electron-withdrawing, which can alter the pKa of nearby acidic or basic centers, influencing a compound's ionization state and solubility. beilstein-journals.org It is also used as a rigid analogue for alkenes, locking the geometry and preventing cis-trans isomerization, which can be critical for structure-activity relationships. iris-biotech.descientificupdate.com Furthermore, in some contexts, cyclopropyl groups have been explored as bioisosteres for larger structures like phenyl rings, aiming to reduce lipophilicity and improve pharmacokinetic profiles. domainex.co.uk This strategic replacement allows medicinal chemists to systematically modify a lead compound to enhance its potency, modulate its physical properties, and address liabilities such as poor metabolic stability. scientificupdate.combeilstein-journals.org

Table 2: The Cyclopropyl Group as a Bioisostere
Original GroupBioisosteric ReplacementKey Design Improvement(s)
Isopropyl / gem-DimethylCyclopropylIncreased rigidity, enhanced metabolic stability, modulated pKa. beilstein-journals.org
Alkene (C=C)CyclopropylFixed geometry (no E/Z isomerism), increased sp3 character. scientificupdate.com
PhenylCyclopropylReduced lipophilicity, increased sp3 character, improved metabolic profile. domainex.co.uk

Future Research Directions and Emerging Trends

The field of organoiodine chemistry, which includes compounds like this compound, is continuously evolving. Future research is focused on developing more powerful, efficient, and sustainable synthetic methods, as well as expanding the applications of these versatile chemical building blocks.

Development of Highly Selective and Efficient Catalytic Systems

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making aryl iodides exceptionally useful substrates in metal-catalyzed cross-coupling reactions. wikipedia.org A major trend is the development of new catalytic systems that offer higher selectivity and efficiency. While palladium-based catalysts have long dominated this area (e.g., in Suzuki and Negishi couplings), research is increasingly focused on alternatives. nobelprize.orgnih.gov

Future systems aim to utilize more abundant and less costly first-row transition metals such as nickel, copper, and iron. nih.govwikipedia.org Additionally, there is growing interest in gold-catalyzed cross-coupling reactions, which can proceed under mild conditions and exhibit unique reactivity patterns. acs.orgnih.gov The design of novel ligands is central to these efforts, as ligands can fine-tune the catalyst's reactivity, stability, and selectivity, enabling challenging transformations and accommodating a wider range of functional groups. nih.gov The goal is to create catalytic systems that can perform cross-coupling reactions at room temperature, reduce catalyst loading, and provide precise control over regioselectivity, which is particularly important for poly-functionalized molecules. nih.gov

Innovations in Sustainable and Scalable Synthetic Methodologies

In line with the principles of green chemistry, a significant future direction is the development of more sustainable and scalable methods for synthesizing and utilizing organoiodine compounds. This involves moving away from stoichiometric reagents towards catalytic processes, which improves atom economy and reduces waste. ucl.ac.uk

Innovations include designing catalytic cycles that regenerate the active species, developing reactions that can be performed in environmentally benign solvents like water, and sourcing starting materials from renewable feedstocks. ucl.ac.ukucl.ac.uk For halogenation itself, methods using N-halosuccinimides (NXS) are gaining favor over molecular halogens (e.g., I2, Cl2) as they are safer to handle and can be activated by catalytic systems, offering better control and selectivity. researchgate.net The ultimate aim is to create synthetic routes that are not only efficient but also safer, more energy-efficient, and have a minimal environmental footprint, making them suitable for large-scale industrial production. ucl.ac.uk

Expanding the Scope of Multi-Halogenated Aromatic Chemistry

Multi-halogenated aromatic compounds, such as this compound, are valuable platforms for the synthesis of complex organic molecules. The differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective, sequential functionalization. libretexts.org

Future research will focus on exploiting this reactivity difference with greater precision. The development of orthogonal catalytic systems that can selectively activate one halogen in the presence of others is a key goal. This would enable the programmed, step-wise construction of highly substituted aromatic cores from a single, multi-halogenated precursor. youtube.com This approach expands the accessible chemical space for creating novel pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and polymers. As synthetic methods become more sophisticated, the utility of multi-halogenated aromatics as versatile and powerful building blocks in organic synthesis is expected to grow significantly. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4-cyclopropoxy-1-iodobenzene in a laboratory setting?

Synthesis requires careful selection of iodination agents (e.g., NIS or KI/Oxone), cyclopropoxylation via nucleophilic aromatic substitution, and purification under inert conditions. Key steps include:

  • Iodination : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF) to minimize side reactions .
  • Cyclopropoxylation : Use cyclopropanol with a base (e.g., K₂CO₃) to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC .
  • Safety : Implement local exhaust ventilation and wear nitrile gloves, safety goggles, and flame-resistant lab coats due to iodine volatility and cyclopropane flammability .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The iodine atom induces distinct deshielding in adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and isotopic patterns from 127I^{127}\text{I} and 35Cl^{35}\text{Cl} .
  • X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the cyclopropoxy group’s steric effects .

Q. What safety protocols are critical when handling this compound?

  • Engineering Controls : Use fume hoods for weighing and reactions to prevent inhalation of volatile iodine .
  • PPE : Wear nitrile gloves (tested for chemical permeation), safety goggles, and flame-resistant clothing .
  • Spill Management : Neutralize iodine residues with sodium thiosulfate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

  • Replication : Repeat experiments under controlled pH (e.g., 3–11) and temperature (25–60°C) to identify outliers .
  • Analytical Validation : Cross-validate degradation products using LC-MS and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) .
  • Statistical Analysis : Apply ANOVA to assess significance of degradation rates across pH levels, controlling for light and oxygen exposure .

Q. What experimental design principles apply to studying the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to distinguish between SNAr and radical pathways .
  • Catalyst Screening : Test Pd, Cu, and Ni catalysts in Suzuki-Miyaura couplings. Optimize ligand-electron effects (e.g., biphenyl vs. phosphine ligands) .
  • In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in derivatives of this compound?

  • DFT Calculations : Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on transition states .
  • Validation : Compare predicted vs. experimental regioselectivity in bromination or nitration reactions .

Methodological Frameworks for Research Design

  • PICO Framework : Define P opulation (compound variants), I ntervention (reaction conditions), C ontrol (unmodified substrate), and O utcome (yield/selectivity) .
  • FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (mechanistic novelty), N ovel (understudied substituent effects), E thical (waste disposal compliance), and R elevant (pharmaceutical intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.